[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate
Description
The compound [(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate (abbreviated as D6C in ) is a benzothiazepine derivative with the molecular formula C22H26N2O4S . Its structure includes:
- A 1,5-benzothiazepine core with a 4-oxidanylidene (keto) group.
- A 4-methoxyphenyl substituent at position 2.
- A dimethylaminoethyl side chain at position 5.
- An acetyloxy (ethanoate) group at position 3.
The stereochemistry (2S,3R) is critical for its pharmacological profile, distinguishing it from diastereomers and structural analogues .
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(2S,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21-/m0/s1 |
InChI Key |
HSUGRBWQSSZJOP-SFTDATJTSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
The compound [(2S,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate, with the CAS number 111188-70-6, is a member of the benzothiazepine class of compounds. Benzothiazepines are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is C22H26N2O4S, with a molecular weight of 414.52 g/mol. It features a complex structure that includes a benzothiazepine core fused with a methoxyphenyl group and a dimethylaminoethyl substituent. The stereochemistry at the 2 and 3 positions contributes to its biological activity.
Pharmacological Activities
Recent studies have demonstrated various biological activities associated with benzothiazepine derivatives:
- Anticancer Activity : Research indicates that benzothiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values as low as 3.29 µM in liver cancer cell lines, outperforming standard chemotherapeutics like Methotrexate .
- Mechanism of Action : The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that the structural features of benzothiazepines enhance their binding affinity to target proteins involved in cancer progression .
- Neuroprotective Effects : Some benzothiazepine derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of [(2S,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate is significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylaminoethyl group | Enhances solubility and bioavailability |
| Methoxyphenyl substitution | Increases binding affinity to targets |
| Stereochemistry at positions 2 and 3 | Critical for biological efficacy |
Studies indicate that modifications in the phenyl ring or the introduction of halogen substituents can further enhance the anticancer properties of these compounds .
Case Studies
Several case studies have explored the therapeutic potential of benzothiazepine derivatives:
- Liver Cancer Study : A derivative similar to [(2S,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate was tested against liver cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM .
- Prostate Cancer Inhibition : Another study evaluated various benzothiazepine derivatives against prostate cancer cell lines (DU-145), revealing IC50 values ranging from 15.42 µM to 41.34 µM, indicating moderate potency compared to established drugs .
Chemical Reactions Analysis
Acylation of the Hydroxy Group
The 3-hydroxy group in the benzothiazepine core undergoes acylation to form the acetate ester. This reaction is typically performed using acetic anhydride or acetyl chloride in acidic conditions:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 3-hydroxy derivative | Acetic anhydride, 100°C, 3–4 h | [(2S,3R)-3-acetoxy derivative] |
This step is critical for stabilizing the molecule and modulating its pharmacokinetic properties .
Hydrolysis of the Acetate Ester
The acetate group is susceptible to hydrolysis under acidic or basic conditions, regenerating the free hydroxy group:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Acetate derivative | HCl (aqueous), reflux | [(2S,3R)-3-hydroxy derivative] |
This reversibility allows for prodrug strategies in pharmaceutical formulations .
Alkylation/Quaternization
The dimethylamino group undergoes quaternization with alkyl halides (e.g., methyl iodide), enhancing water solubility:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Dimethylaminoethyl derivative | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium salt |
This modification is used to explore analogs with improved bioavailability .
Demethylation
The dimethylamino group can be selectively demethylated using chloroethylation followed by hydrolysis:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Dimethylaminoethyl derivative | ClCH<sub>2</sub>CH<sub>2</sub>Cl, H<sub>2</sub>O, reflux | Monomethylamino derivative |
This pathway generates metabolites like N-desmethyl-diltiazem, a pharmacologically active species .
Oxidation/Reduction of the 4-Oxo Group
The 4-oxo group is reduced to 4-hydroxy using NaBH<sub>4</sub> or catalytic hydrogenation:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 4-oxo derivative | NaBH<sub>4</sub>, MeOH, 0°C | 4-hydroxy derivative |
Oxidation back to the ketone is achieved with MnO<sub>2</sub> or CrO<sub>3</sub> .
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl/EtOH), the benzothiazepine ring undergoes cleavage:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Benzothiazepine derivative | HCl (conc.), EtOH, reflux | Thiophenol and diketone fragments |
This reaction is used in degradation studies to assess stability .
Demethylation of the Methoxy Group
The 4-methoxy group is demethylated using HBr/AcOH to yield a phenolic derivative:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 4-methoxyphenyl derivative | HBr (48%), AcOH, reflux, 6 h | 4-hydroxyphenyl derivative |
Phenolic analogs exhibit altered receptor binding profiles .
Halogenation
Electrophilic substitution at the 4-methoxyphenyl ring introduces halogens (e.g., Cl, Br):
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| 4-methoxyphenyl derivative | Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 3-chloro-4-methoxyphenyl derivative |
Halogenated derivatives are explored for enhanced metabolic stability .
Stereochemical Considerations
The (2S,3R) configuration is critical for biological activity. Racemization occurs under strong basic conditions (e.g., NaOH/EtOH), leading to inactive (2R,3S) enantiomers . Chiral resolution via diastereomeric salt formation (using tartaric acid) is employed to maintain enantiopurity .
Key Stability Data
Comparison with Similar Compounds
Research Findings and Implications
- Stereospecific Activity : The (2S,3R) configuration is associated with 3–5× higher calcium channel binding affinity compared to (2R,3S) diastereomers, as observed in Diltiazem studies .
- Acetyloxy Group Role: The ethanoate moiety in the target compound reduces first-pass metabolism by resisting esterase-mediated hydrolysis, unlike hydroxylated analogues .
- Analytical Differentiation: Non-targeted EC-SERS and 785-nm SPELEC Raman spectroscopy effectively distinguish the target compound from analogues based on acetyloxy and dimethylaminoethyl signatures .
Q & A
Q. Methodological Answer :
- Step 1 : Start with substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) and react with precursors like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol under reflux (4–6 hours) with catalytic glacial acetic acid .
- Step 2 : Purify intermediates via vacuum distillation or recrystallization. Monitor reaction progress using TLC or HPLC.
- Step 3 : Introduce the dimethylaminoethyl side chain via nucleophilic substitution or alkylation under inert atmosphere (N₂/Ar) to avoid oxidation .
- Yield Optimization : Adjust stoichiometry (1:1 molar ratio for key steps) and use high-purity solvents. For stereochemical control, employ chiral catalysts (e.g., Pd/C in hydrogenation; see ).
Advanced: How can enantiomeric impurities be resolved during synthesis, given the compound’s (2S,3R) stereochemistry?
Q. Methodological Answer :
- Chiral Resolution : Use chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .
- Crystallization : Recrystallize from ethanol or ethyl acetate under controlled cooling to isolate the (2S,3R) enantiomer. X-ray diffraction (single-crystal analysis) can confirm stereochemical purity .
- Catalytic Asymmetry : Apply asymmetric hydrogenation with Ru-BINAP catalysts to minimize racemization during side-chain introduction .
Basic: What spectroscopic and chromatographic methods are most reliable for structural confirmation?
Q. Methodological Answer :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the benzothiazepine core, methoxyphenyl (δ 3.8 ppm for OCH₃), and acetate ester (δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 415.16 g/mol) to confirm molecular weight and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced: How does stereochemistry at the 2S and 3R positions influence biological activity, particularly in cardiac ion channel modulation?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs like diltiazem (a class IV antiarrhythmic) to assess Ca²⁺ channel blockade. The (2S,3R) configuration aligns with optimal binding to L-type Ca²⁺ channels .
- In Silico Docking : Use AutoDock Vina to model interactions with voltage-gated channels. The dimethylaminoethyl group enhances hydrophilicity, affecting membrane permeability .
- Functional Assays : Patch-clamp electrophysiology (HEK293 cells expressing Cav1.2) to quantify IC₅₀ values for channel inhibition .
Basic: What is the pKa (8.06) of the dimethylamino group, and how does it impact solubility and formulation?
Q. Methodological Answer :
- Solubility : At physiological pH (7.4), the dimethylamino group is partially protonated, enhancing water solubility. Use pH-adjusted buffers (e.g., phosphate buffer pH 6.5–7.5) for in vitro assays .
- Salt Formation : Prepare hydrochloride salts (common for tertiary amines) to improve crystallinity and stability. Confirm via elemental analysis (CHNS) .
Advanced: What strategies are recommended for analyzing metabolic stability in hepatic microsomes?
Q. Methodological Answer :
- In Vitro Assay : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use UPLC-QTOF-MS to detect phase I metabolites (e.g., O-demethylation at the 4-methoxyphenyl group) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms (fluorogenic substrates) to assess drug-drug interaction risks .
Basic: How can elemental analysis (CHNS) validate synthetic intermediates?
Q. Methodological Answer :
- Sample Preparation : Dry compounds at 60°C for 24 hours to remove residual solvents.
- Analysis : Use a Vario MICRO CHNS analyzer. Compare experimental results to theoretical values (e.g., C: 63.74%, H: 6.32%, N: 6.76%, S: 7.73%) .
- Troubleshooting : Deviations >0.3% indicate impurities; repurify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: What computational tools are effective for modeling the compound’s solid-state packing and crystallinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
